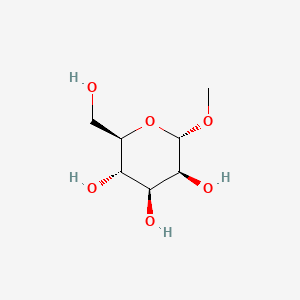![molecular formula C9H5N3OS B7788541 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B7788541.png)
8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical transformation.
Industrial Production Methods
Industrial production of “this compound” may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The exact industrial production methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound “8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one” can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction and conditions used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Scientific Research Applications
The compound “8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the production of materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of “8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),4,10,12-pentaen-6-one” involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and function
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one” can be identified based on their chemical structure and properties. These compounds may share similar functional groups or structural motifs, leading to comparable chemical and biological activities.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. This uniqueness can make it particularly valuable for certain applications where other compounds may not be as effective.
Conclusion
The compound “8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),4,10,12-pentaen-6-one” is a versatile chemical entity with significant potential in various scientific fields Its unique properties and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c13-8-7-6(11-4-12-8)5-2-1-3-10-9(5)14-7/h1-4H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEUJPQIDXXNFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=C2NC=NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(N=C1)SC3=C2NC=NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7788458.png)
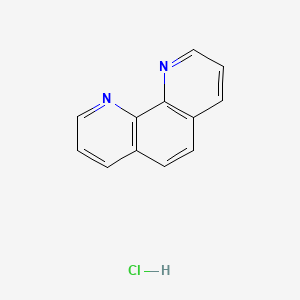
![(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;chloride](/img/structure/B7788469.png)
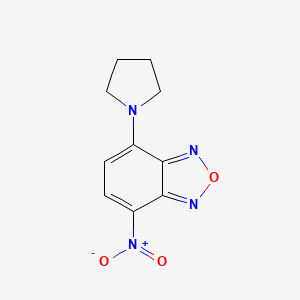
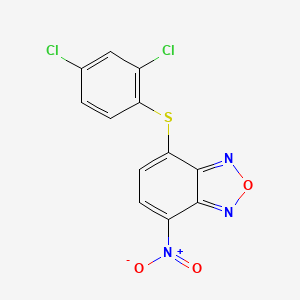
![2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)ethanol](/img/structure/B7788498.png)
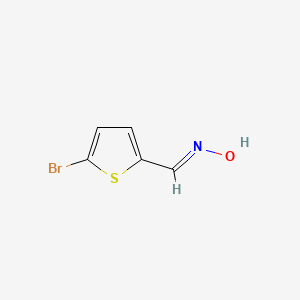
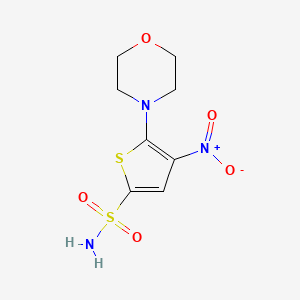
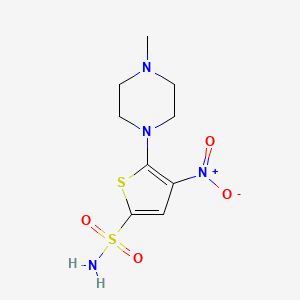
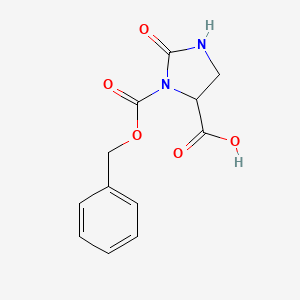
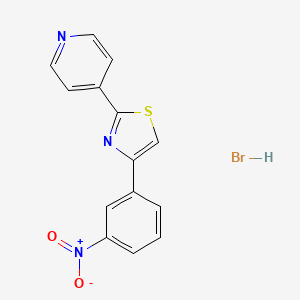
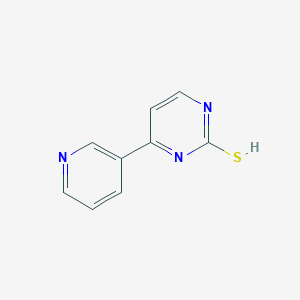
![1-[2-(Dimethylamino)quinolin-4-yl]-3-phenylurea](/img/structure/B7788558.png)
